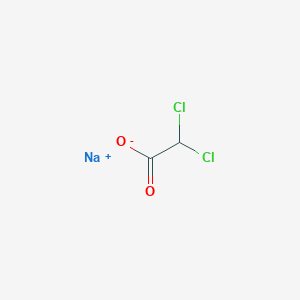

sodium;2,2-dichloroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 2,2-dichloroacetate, commonly known as sodium dichloroacetate, is a chemical compound with the molecular formula C2HCl2NaO2. It is a sodium salt of dichloroacetic acid and is known for its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various metabolic and mitochondrial disorders, as well as its anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sodium 2,2-dichloroacetate can be synthesized through the neutralization of dichloroacetic acid with sodium hydroxide. The reaction typically involves dissolving dichloroacetic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature for about two hours, resulting in the formation of sodium dichloroacetate .

Reaction:

Cl2CHCOOH+NaOH→Cl2CHCOONa+H2O

Industrial Production Methods

Industrial production of sodium 2,2-dichloroacetate follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Sodium 2,2-dichloroacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dichloroacetic acid.

Reduction: It can be reduced to form chloroacetic acid.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Dichloroacetic acid.

Reduction: Chloroacetic acid.

Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated derivatives.

Aplicaciones Científicas De Investigación

Cancer Treatment

Sodium dichloroacetate has been extensively studied for its potential as an anticancer agent. It acts primarily by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK), which leads to a shift in cellular metabolism from glycolysis to oxidative phosphorylation. This shift is crucial as many cancer cells rely heavily on glycolysis for energy production, a phenomenon known as the Warburg effect.

- Case Studies :

- A patient with metastatic melanoma experienced long-term stabilization after DCA treatment, showing significant regression of lymph nodes and no severe side effects apart from mild neuropathy .

- Another case involving a patient with advanced gastric cancer reported survival for over a year following DCA treatment combined with other therapies .

Treatment of Lactic Acidosis

DCA is also recognized for its role in treating lactic acidosis, particularly in cases where traditional treatments are ineffective. It helps restore normal metabolic function by enhancing pyruvate utilization .

Biochemical Research Applications

Sodium dichloroacetate serves as a valuable tool in biochemical research, particularly in studies involving mitochondrial function and metabolic regulation.

- Mechanistic Studies :

- DCA has been used to explore the metabolic pathways of cancer cells, providing insights into how altering energy production can affect tumor growth and survival .

- Research has shown that DCA can enhance the efficacy of chemotherapy by disrupting antioxidant defenses in cancer cells, making them more susceptible to treatment .

Safety and Side Effects

While sodium dichloroacetate shows promise in various applications, it is not without side effects. Commonly reported adverse effects include:

- Mild peripheral neuropathy

- Nausea and vomiting

- Elevated liver enzymes

Most side effects are reversible upon discontinuation or dose adjustment of DCA .

Summary of Key Findings

Mecanismo De Acción

Sodium 2,2-dichloroacetate exerts its effects primarily by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK). This inhibition leads to the activation of pyruvate dehydrogenase (PDH), which plays a crucial role in the conversion of pyruvate to acetyl-CoA, a key step in cellular respiration. By promoting oxidative phosphorylation and reducing glycolysis, sodium dichloroacetate helps to restore normal metabolic function in cells .

Comparación Con Compuestos Similares

Similar Compounds

- Sodium chloroacetate

- Sodium trichloroacetate

- Methyl dichloroacetate

- Potassium dichloroacetate

Comparison

Sodium 2,2-dichloroacetate is unique in its ability to inhibit pyruvate dehydrogenase kinase effectively, making it particularly useful in targeting metabolic pathways associated with cancer and mitochondrial disorders. Compared to sodium chloroacetate and sodium trichloroacetate, it has a more pronounced effect on cellular metabolism and exhibits greater potential in therapeutic applications .

Conclusion

Sodium 2,2-dichloroacetate is a versatile compound with significant potential in various fields of scientific research and medicine. Its unique mechanism of action and wide range of applications make it a valuable tool for researchers and clinicians alike.

Propiedades

IUPAC Name |

sodium;2,2-dichloroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPNKHXLFSSUGS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.